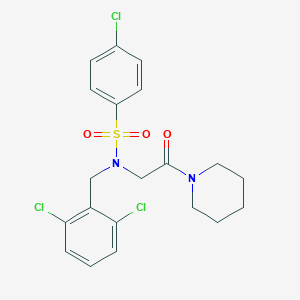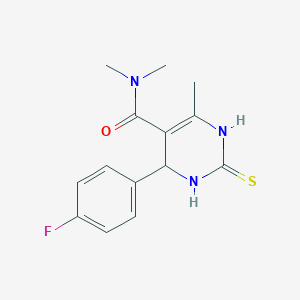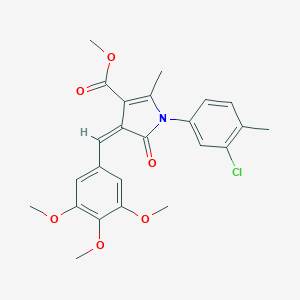![molecular formula C20H24N2OS B297475 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)
3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, commonly known as MPCE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the regulation of insulin signaling and glucose metabolism. MPCE has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various diseases, including diabetes, obesity, and cancer.
Mécanisme D'action
The mechanism of action of MPCE involves the inhibition of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, a key regulator of insulin signaling and glucose metabolism. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether dephosphorylates insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling, leading to the inhibition of insulin signaling and glucose uptake. By inhibiting 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether, MPCE increases the phosphorylation of IRS-1, leading to improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPCE are diverse and complex. In addition to its role in improving insulin sensitivity and glucose uptake, MPCE has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases, including diabetes, obesity, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPCE in lab experiments is its specificity for 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether. MPCE has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether in various diseases. However, one of the limitations of MPCE is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving MPCE. One area of research is the development of more potent and selective inhibitors of 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether. Another area of research is the identification of other targets of MPCE, which could lead to the development of new therapies for various diseases. Finally, the use of MPCE in combination with other drugs or therapies could lead to improved outcomes in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MPCE is a complex process that involves several steps. One of the most common methods for synthesizing MPCE is the reaction of 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl isocyanate with 3-methylbenzyl alcohol in the presence of a catalyst such as triethylamine. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
MPCE has been extensively used in scientific research as a tool for studying the mechanisms of various diseases. One of the most significant applications of MPCE is in the study of diabetes and obesity. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether is a key regulator of insulin signaling and glucose metabolism, and its inhibition by MPCE has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes and obesity.
In addition to its role in diabetes and obesity research, MPCE has also been used in the study of cancer. 3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether is overexpressed in many types of cancer, and its inhibition by MPCE has been shown to reduce tumor growth and metastasis in animal models of cancer.
Propriétés
Formule moléculaire |
C20H24N2OS |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
[4-[(3-methylphenyl)methoxy]phenyl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C20H24N2OS/c1-16-4-3-5-17(14-16)15-23-19-8-6-18(7-9-19)20(24)22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 |
Clé InChI |
QNQLXGUUNOTGRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCN(CC3)C |
SMILES canonique |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)


![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)
![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)
![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)


![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)
